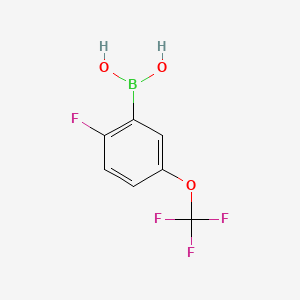

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid

Descripción general

Descripción

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C₇H₅BF₄O₃ and a molecular weight of 223.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro and trifluoromethoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Aplicaciones Científicas De Investigación

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .

Result of Action

The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .

Action Environment

The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B₂pin₂) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), aryl or vinyl halides.

Conditions: Typically carried out in polar solvents like DMF or toluene at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparación Con Compuestos Similares

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid

Uniqueness: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions. These substituents also influence the electronic properties of the compound, making it a valuable reagent in the synthesis of complex organic molecules .

Actividad Biológica

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the synthesis, properties, and biological activities of this compound, with a focus on its antimicrobial efficacy and possible mechanisms of action.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of appropriate boronic acid precursors with fluorinated aromatic compounds. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity. Structural characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the boronic acid functional group and the fluorinated substituents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

In Vitro Studies

In vitro testing has shown that this compound possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit bacterial growth at relatively low concentrations. For instance, a study reported an MIC value lower than that of the standard drug Tavaborole against Bacillus cereus .

Comparative Antimicrobial Efficacy

The following table summarizes the MIC values of this compound compared to other compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5.67 ± 0.01 | Bacillus cereus |

| Tavaborole | 10 | Bacillus cereus |

| Amphotericin B | 20 | Candida albicans |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific enzymes critical for bacterial survival. The boronic acid moiety can form reversible covalent bonds with diols present in microbial metabolites, potentially disrupting metabolic pathways essential for growth . Additionally, molecular docking studies have suggested that this compound may interact with key proteins involved in bacterial resistance mechanisms.

Case Studies

- Study on Antifungal Activity : A study demonstrated that this compound exhibited antifungal activity against Candida albicans , showing a zone of inhibition comparable to established antifungal agents at higher concentrations .

- Docking Studies : Computational modeling has indicated that this compound can bind effectively to target sites on bacterial proteins, suggesting a potential for further development as an antibiotic agent .

Propiedades

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTLLTDDJHXHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660258 | |

| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881402-22-8 | |

| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.